molecular formula C25H38O7 B173647 (1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate CAS No. 149949-01-9

(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate

Cat. No.: B173647
CAS No.: 149949-01-9
M. Wt: 450.6 g/mol
InChI Key: GORLEWXBBZEXHV-VVSCFXOTSA-N
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Description

The compound “(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate” is a synthetic derivative within the statin family, structurally analogous to simvastatin (). Its core structure includes a hexahydronaphthalene backbone with a hydroperoxy (-OOH) group at position 6, distinguishing it from simvastatin’s hydroxy (-OH) group at the same position. The ester side chain, 2,2-dimethylbutanoate, further differentiates it from natural statins like lovastatin, which feature a 2-methylbutyryl group (). This compound is hypothesized to act as a prodrug, requiring in vivo activation to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis (). Its hydroperoxy substituent may influence oxidative stability and metabolic pathways compared to related compounds.

Properties

IUPAC Name

[(1S,6S,7R,8S,8aR)-6-hydroperoxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O7/c1-6-25(4,5)24(28)31-21-10-14(2)9-16-11-20(32-29)15(3)19(23(16)21)8-7-18-12-17(26)13-22(27)30-18/h9,11,15,17-21,23,26,29H,6-8,10,12-13H2,1-5H3/t15-,17-,18-,19+,20-,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORLEWXBBZEXHV-VVSCFXOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)OO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1CC(=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)OO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617435
Record name (1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149949-01-9
Record name (1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate , commonly referred to as a hydroperoxy derivative of simvastatin (CAS No. 149949-01-9), is an important compound in pharmacology due to its biological activity and potential therapeutic applications. This detailed article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H40O6C_{26}H_{40}O_6 with a molecular weight of approximately 448.59 g/mol. The structure features a complex arrangement involving a hexahydronaphthalene core and a hydroperoxy functional group that may influence its biological properties.

The biological activity of the compound primarily relates to its role as a simvastatin impurity . Simvastatin is known for its ability to inhibit HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. The hydroperoxy derivative may exhibit similar or enhanced effects on lipid metabolism and anti-inflammatory properties.

Antioxidant Activity

Research indicates that hydroperoxy compounds can possess significant antioxidant properties . These compounds may scavenge free radicals and reduce oxidative stress in biological systems. The presence of the hydroperoxy group is hypothesized to enhance these activities compared to non-hydroperoxy analogs.

Anti-inflammatory Effects

Studies have suggested that simvastatin and its derivatives can exert anti-inflammatory effects through the modulation of inflammatory pathways. This includes the inhibition of pro-inflammatory cytokines and the reduction of inflammatory cell recruitment in tissues.

Case Study 1: Lipid Lowering Effects

A study conducted on animal models demonstrated that administration of the hydroperoxy derivative resulted in significant reductions in serum cholesterol levels compared to control groups. The mechanism was attributed to enhanced LDL receptor expression and increased hepatic uptake of LDL particles.

Case Study 2: Cardiovascular Protection

In vitro studies have shown that this compound can protect endothelial cells from oxidative damage induced by high glucose levels. This suggests potential cardiovascular protective effects through the preservation of endothelial function.

Data Tables

PropertyValue
Molecular FormulaC26H40O6C_{26}H_{40}O_6
Molecular Weight448.59 g/mol
CAS Number149949-01-9
SolubilitySoluble in organic solvents
Antioxidant ActivityModerate to high
Anti-inflammatory PotentialSignificant

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. It was found that the hydroperoxy group significantly affects the absorption and distribution profiles in vivo. Additionally, comparative studies with other statins indicate that this compound may have distinct advantages in terms of efficacy and safety profiles.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Statins

Compound Name Core Substituent (Position 6) Ester Side Chain Molecular Weight (g/mol) Mechanism of Action Key References
Target Compound Hydroperoxy (-OOH) 2,2-dimethylbutanoate ~418.5* HMG-CoA reductase inhibition† -
Simvastatin Hydroxy (-OH) 2,2-dimethylbutanoate 418.57 Prodrug → β-hydroxy acid inhibitor
Lovastatin Hydroxy (-OH) 2-methylbutyryl 404.54 Prodrug → β-hydroxy acid inhibitor
Pravastatin Hydroxy (-OH) Heptanoic acid 424.53 Direct-acting inhibitor
(1S,3S,7R,8R,8aS)-Diethyl analog Hydroxy (-OH) 2,2-diethylbutanoate ~446.6* HMG-CoA reductase inhibition†


*Calculated based on structural analogs.
†Assumed based on structural similarity.

Key Observations:

This could affect stability, requiring specialized formulation to prevent degradation ().

Molecular Weight : The target compound’s molecular weight (~418.5 g/mol) aligns with simvastatin, suggesting similar pharmacokinetic profiles, though the hydroperoxy group may alter metabolic activation pathways.

Pharmacological and Pharmacokinetic Differences

  • Mechanism: Like simvastatin, the target compound likely requires enzymatic hydrolysis in vivo to release the active β-hydroxy acid form.
  • Solubility: The 2,2-dimethylbutanoate ester contributes to lower aqueous solubility compared to pravastatin’s carboxylate group, necessitating advanced formulation strategies (e.g., solid dispersions) for bioavailability enhancement ().
  • Metabolic Stability: The diethylbutanoate analog () shows increased lipophilicity and likely slower hydrolysis rates compared to the target compound’s dimethyl variant, highlighting the ester chain’s role in pharmacokinetics.

Preparation Methods

Core Hexahydronaphthalene Synthesis

The hexahydronaphthalene core is typically constructed via cyclization or hydrogenation of aromatic precursors. A modified Rae-Umbrasas method involves the acid-catalyzed cyclization of 4-cyclohexylidenebutyric acid using polyphosphoric acid (PPA) at 110–115°C under argon . This yields 3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one, a key intermediate. Alternative routes include the hydrogenation of naphthalene-1,5-diol using Raney nickel (W-7 catalyst) at 110 bar and 100°C, achieving 67% yield of decalindiol, which is subsequently oxidized to decalin-1,5-dione using tetrapropylammonium perruthenate (TPAP) .

Critical Reaction Parameters

StepReagent/ConditionsYield
CyclizationPPA, 110–115°C, 4 h76%
HydrogenationRaney Ni, 110 bar H₂, 100°C67%
TPAP OxidationTPAP, NMO, CH₂Cl₂, rt88%

Introduction of the Hydroperoxy Group

The 6-hydroperoxy moiety is introduced via selective oxidation of a secondary alcohol. A method adapted from hydroperoxide lyase (HPL)-catalyzed synthesis involves treating the alcohol precursor with tert-butyl hydroperoxide (TBHP) in benzene under anhydrous conditions . For instance, stirring the alcohol with TBHP (1.5 equiv) and catalytic p-toluenesulfonic acid (PTSA) in dichloromethane at 0°C for 2 h achieves 85–90% conversion . Enzymatic approaches using immobilized HPL in packed-bed reactors have also been explored, offering continuous synthesis with catalyst productivities up to 5.35 mg/U .

Oxidation Comparison

MethodConditionsEfficiency
Chemical (TBHP)TBHP, PTSA, CH₂Cl₂, 0°C85–90%
Enzymatic (HPL)Immobilized HPL, 43.54 mM 13-HPOD3560 mg/L

Tetrahydropyran (Oxane) Ring Formation

The (2R,4R)-4-hydroxy-6-oxooxan-2-yl ethyl side chain is synthesized via cyclization of a diol precursor. A reported strategy involves reacting 4-hydroxy-6-oxohexanoic acid with 2-ethyl-1,3-propanediol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) . Alternatively, dihydropyran derivatives are hydrogenated using Raney nickel to yield tetrahydropyran intermediates, which are subsequently functionalized . The stereochemistry at C2 and C4 is controlled using chiral auxiliaries or asymmetric catalysis.

Cyclization Details

  • Reagents : 2-Ethyl-1,3-propanediol, DEAD, PPh₃, THF

  • Yield : 72–78% after purification by flash chromatography

Esterification with 2,2-Dimethylbutanoic Acid

The final esterification step employs 2,2-dimethylbutanoic acid activated as its acyl chloride. Reacting the hexahydronaphthalenol intermediate with 2,2-dimethylbutanoyl chloride (1.2 equiv) in the presence of DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at −20°C achieves 92% yield . Steric hindrance from the 3,7-dimethyl groups necessitates low temperatures to minimize side reactions.

Esterification Optimization

ParameterOptimal ValueImpact on Yield
Temperature−20°C92%
Acyl Chloride Equiv1.2Maximizes conversion
BaseTriethylamineNeutralizes HCl

Stereochemical Control and Purification

The compound’s eight stereocenters require meticulous chiral resolution. Key steps include:

  • Epimerization Control : Methanolic KOH (10%) at reflux selectively epimerizes C8a, favoring the 8aR configuration .

  • Chromatography : Flash chromatography on silica gel (dichloromethane/ether gradients) resolves diastereomers, with the target eluting at 9:1 CH₂Cl₂:EtOAc .

  • Crystallization : Hexane/ethyl acetate recrystallization achieves >99% enantiomeric excess (ee) .

Challenges and Mitigation Strategies

  • Hydroperoxide Stability : The 6-OOH group is prone to decomposition. Storage under argon at −80°C with desiccants extends stability .

  • Steric Hindrance : Slow addition of reagents and low temperatures prevent aggregation during esterification .

  • Scale-Up Limitations : Continuous flow systems (e.g., packed-bed reactors) improve efficiency for enzymatic steps .

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